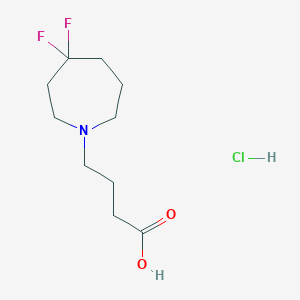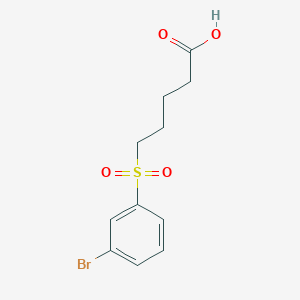
3-Bromo-5-chloro-2,6-difluorobenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-chloro-2,6-difluorobenzoyl chloride is an organic compound with the molecular formula C7HBrCl2F2O. It is a derivative of benzoyl chloride, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2,6-difluorobenzoyl chloride typically involves the chlorination, bromination, and fluorination of benzoyl chloride. The process can be summarized as follows:
Chlorination: Benzoyl chloride is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at specific positions on the benzene ring.
Bromination: The chlorinated benzoyl chloride is then subjected to bromination using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms.
Fluorination: Finally, the compound is fluorinated using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture to introduce fluorine atoms at the desired positions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of benzoyl chloride are chlorinated using chlorine gas in industrial reactors.
Controlled Bromination: Bromination is carried out in controlled conditions to ensure the selective introduction of bromine atoms.
Efficient Fluorination: Fluorination is performed using industrial-grade fluorinating agents to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-chloro-2,6-difluorobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine or bromine atoms are replaced by nucleophiles such as amines or alcohols.
Electrophilic Aromatic Substitution:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used.
Electrophilic Aromatic Substitution: Reagents like sulfuric acid, nitric acid, or acyl chlorides are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoyl chlorides with various functional groups.
Electrophilic Aromatic Substitution: Products include multi-substituted benzene derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-chloro-2,6-difluorobenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Bromo-5-chloro-2,6-difluorobenzoyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. The presence of halogen atoms enhances its reactivity and binding affinity, allowing it to modulate biological processes effectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-chlorobenzotrifluoride: Similar in structure but with trifluoromethyl groups instead of difluorobenzoyl chloride.
3-Bromo-5-fluorobenzonitrile: Contains a nitrile group instead of a benzoyl chloride group.
3,5-Difluorobenzoyl chloride: Lacks the bromine and chlorine atoms present in 3-Bromo-5-chloro-2,6-difluorobenzoyl chloride
Uniqueness
This compound is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be suitable .
Eigenschaften
Molekularformel |
C7HBrCl2F2O |
|---|---|
Molekulargewicht |
289.89 g/mol |
IUPAC-Name |
3-bromo-5-chloro-2,6-difluorobenzoyl chloride |
InChI |
InChI=1S/C7HBrCl2F2O/c8-2-1-3(9)6(12)4(5(2)11)7(10)13/h1H |
InChI-Schlüssel |
IUAXRUYLOROZIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)F)C(=O)Cl)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromo-4-(cyclopropylmethyl)-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13721305.png)
![2-(1-Ethoxy-2-hydroxy-1-oxo-2-propyl)-5-(2-hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydro-5-pyrimidinyl)methyl]-4-methylthiazol-3-ium Chloride Hydrochloride](/img/structure/B13721309.png)




![(3-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-phenyl)-carbamic acid tert-butyl ester](/img/structure/B13721344.png)





